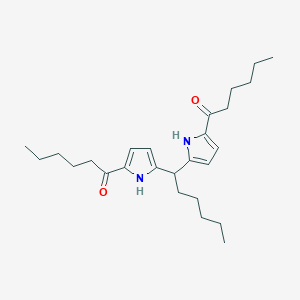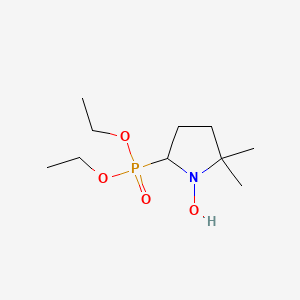![molecular formula C26H22N4S3 B12565992 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)] CAS No. 162781-32-0](/img/structure/B12565992.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is a chemical compound known for its unique structure and properties This compound is characterized by the presence of thiourea groups linked through a sulfanediyl bridge to phenylene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism by which N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] exerts its effects involves its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, disrupt microbial cell walls, or interfere with the replication of viruses. The compound’s structure allows it to interact with specific molecular targets and pathways, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)]
- N,N’-[Sulfonyldi(4,1-phenylene)]diformamide
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(urea)]
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is unique due to its specific thiourea groups and sulfanediyl linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger hydrogen bonding and metal coordination capabilities, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
162781-32-0 |
|---|---|
Fórmula molecular |
C26H22N4S3 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-[4-(phenylcarbamothioylamino)phenyl]sulfanylphenyl]thiourea |
InChI |
InChI=1S/C26H22N4S3/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
Clave InChI |
FPTKXPWBWXVTJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


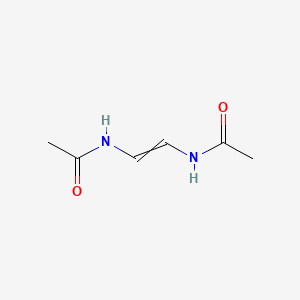

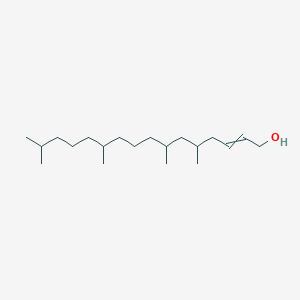
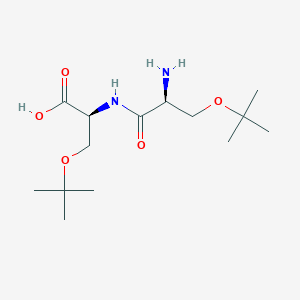
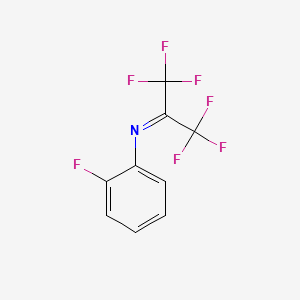
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
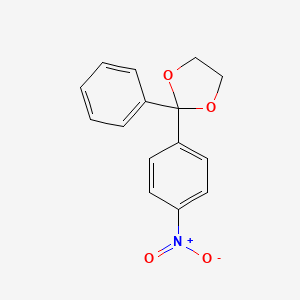
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
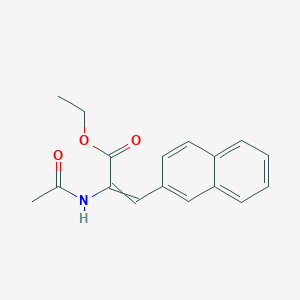
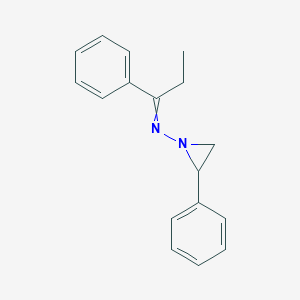
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
